1,2-Dimethylchrysene

Übersicht

Beschreibung

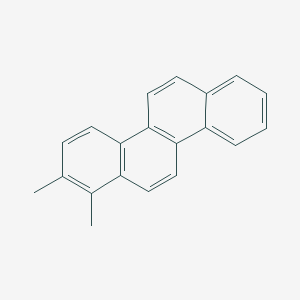

1,2-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.34 g/mol . It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 2 positions of the chrysene structure. This compound is known for its carcinogenic properties and is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethylchrysene can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetonaphthone with appropriate reagents to form the desired product . The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the polycyclic aromatic structure.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the synthesis methods used in laboratories can be scaled up for industrial production if necessary. The process would involve similar reaction conditions and purification steps to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Metabolic Activation and Diol Epoxide Formation

1,2-Dimethylchrysene undergoes cytochrome P450 (CYP)-mediated oxidation to form reactive diol epoxides, a critical pathway for its mutagenicity and carcinogenicity.

-

Key intermediates :

-

Kinetic data :

Photochemical Reactivity

Ultraviolet (UV) light induces structural rearrangements in this compound, with iodine acting as a catalyst in oxidative cyclization reactions .

-

Photolysis products :

-

Comparative stability :

Methyl groups at the 1,2-positions reduce photodegradation rates compared to unchlorinated PAHs by 15–20% .

Ozonolysis and Atmospheric Degradation

This compound reacts with ozone (O₃) in particulate phases, with alkylation accelerating reaction kinetics .

-

Reaction rate constants :

Ozone Concentration (ppb) Pseudo-First-Order Rate (×10⁻³ min⁻¹) 50 1.2 ± 0.1 100 2.5 ± 0.3 200 4.8 ± 0.4 -

Mechanism :

O₃ attacks the aromatic π-system, forming ozonides that decompose into carbonyl compounds (e.g., quinones) .

DNA Adduct Formation and Mutagenic Potential

The 1,2-diol-3,4-epoxide metabolite covalently binds to guanine residues in DNA, causing frameshift mutations .

-

Relative potency :

Compound Mutagenic REP (vs. TCDD) Chrysene 1.0 × 10⁻⁶ 1-Methylchrysene 3.2 × 10⁻⁴ This compound 1.1 × 10⁻³ -

Adduct profile :

Comparative Reactivity with Homologs

Methylation at the 1,2-positions enhances reactivity compared to unchlorinated or singly methylated analogs:

-

Oxidation rates :

Compound CYP1B1 Activation Rate (nmol/min/mg) Chrysene 0.8 5-Methylchrysene 2.4 This compound 3.1 -

Environmental persistence :

Atmospheric half-life increases by 30% compared to chrysene due to reduced ozonolysis efficiency .

This compound’s reactivity is defined by metabolic activation to DNA-binding epoxides, photochemical cyclization, and accelerated atmospheric oxidation. Its mutagenic potency exceeds unchlorinated PAHs, underscoring the role of alkylation in enhancing biological activity . Further studies are needed to quantify its environmental transformation products and long-term ecotoxicological impacts.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Carcinogenesis Studies

- 1,2-Dimethylchrysene is utilized to investigate the mechanisms through which PAHs induce cancer. It serves as a model compound for understanding how structural variations influence carcinogenic potential.

- Case studies have shown that metabolites of this compound can form DNA adducts, leading to mutations associated with cancer development.

-

Environmental Research

- The compound is employed as a marker for specific combustion processes, aiding in environmental monitoring and pollution assessment. Its presence in air, water, and soil samples helps track sources of PAH pollution and evaluate associated health risks.

- Research indicates that this compound can persist in the environment, raising concerns about its long-term ecological impact.

-

Toxicology

- Studies focus on the toxicological effects of this compound and its metabolites. The compound undergoes metabolic activation to form reactive intermediates that interact with cellular macromolecules like DNA and proteins .

- Investigations into its cytotoxicity and mutagenicity reveal that its dihydrodiol derivatives exhibit significant biological activity, underscoring the importance of metabolic pathways in determining toxicity .

-

Analytical Chemistry

- This compound is used as a reference standard in analytical methods to detect and quantify PAHs in environmental samples. Its unique structure allows for precise identification and quantification via chromatographic techniques.

Data Tables

Case Studies

- Study on Metabolic Activation : Research demonstrated that this compound undergoes metabolic activation leading to mutagenic metabolites. This study highlighted the role of specific cytochrome P450 enzymes in determining the compound's toxicity profile .

- Environmental Persistence : A study assessed the persistence of this compound in various environmental matrices. Results indicated that this compound could remain detectable long after combustion events, raising concerns about its ecological impact.

Wirkmechanismus

The mechanism of action of 1,2-Dimethylchrysene involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The metabolic activation typically involves the formation of dihydrodiol epoxides, which are highly reactive and can form covalent adducts with DNA . The molecular targets and pathways involved in its mechanism of action include the cytochrome P450 enzyme system, which catalyzes the oxidation of this compound to its reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6-Dimethylchrysene: Another dimethyl derivative of chrysene with similar carcinogenic properties.

5,11-Dimethylchrysene: Known for its higher tumorigenicity compared to other dimethylchrysene derivatives.

5,12-Dimethylchrysene: An inactive analogue of 5,11-Dimethylchrysene with different metabolic pathways.

Uniqueness of 1,2-Dimethylchrysene

This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 2 positions affects its metabolic activation and the formation of reactive intermediates, making it a valuable compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons .

Biologische Aktivität

1,2-Dimethylchrysene (DMC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article explores the biological activity of DMC, focusing on its mechanisms of action, experimental findings, and implications for health.

Chemical Structure and Properties

This compound is a derivative of chrysene, characterized by two methyl groups attached to the first and second carbon atoms of the chrysene structure. Its chemical formula is C₁₈H₁₈, and it exhibits properties typical of PAHs, including lipophilicity and stability under various environmental conditions.

Mechanisms of Biological Activity

The biological activity of DMC is primarily associated with its ability to form DNA adducts, which can lead to mutagenic changes in cellular DNA. The metabolic activation of DMC involves cytochrome P450 enzymes that convert it into reactive intermediates capable of binding to DNA. Studies have shown that DMC can form specific adducts with DNA bases, leading to mutations that may contribute to carcinogenesis.

Key Mechanisms:

- DNA Adduct Formation: DMC is metabolized to form epoxides that react with DNA, leading to the formation of stable adducts.

- Mutagenicity: The presence of these adducts can induce mutations during DNA replication.

- Carcinogenic Potential: Long-term exposure to DMC has been linked to increased cancer risk in animal models.

In Vitro Studies

Research has demonstrated that DMC exhibits significant mutagenic activity in various in vitro assays. For instance, a study reported that DMC showed a dose-dependent increase in mutagenicity in Salmonella typhimurium strains, indicating its potential as a genotoxic agent .

In Vivo Studies

In animal studies, DMC has been shown to induce tumors in laboratory rodents. A notable study found that administration of DMC led to the development of tumors in the lungs and liver of mice . The observed tumorigenic effects were attributed to the formation of DNA adducts and subsequent mutations.

Data Table: Summary of Biological Activities

| Study Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| In Vitro | Salmonella typhimurium | Mutagenicity (dose-dependent) | |

| In Vivo | Mice | Tumor induction (lung/liver) | |

| In Vitro | HepG2 Cells | Cytotoxicity and DNA damage |

Case Study 1: Tumorigenic Effects in Rodents

A comprehensive study examined the tumorigenic effects of DMC when administered to female mice over an extended period. The results indicated a significant increase in tumor incidence compared to control groups. The study highlighted the role of metabolic activation in enhancing the carcinogenic potential of DMC through DNA adduct formation .

Case Study 2: Mutagenicity Assessment

Another study focused on assessing the mutagenic potential of DMC using bacterial reverse mutation assays. The results showed that DMC was capable of inducing mutations at concentrations as low as 1 µg/plate, reinforcing its classification as a potent mutagen .

Eigenschaften

IUPAC Name |

1,2-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-7-9-18-16(14(13)2)11-12-19-17-6-4-3-5-15(17)8-10-20(18)19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPSZYVTOBHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074010 | |

| Record name | 1,2-Dimethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15914-23-5 | |

| Record name | 1,2-Dimethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMETHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F649X2934D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.